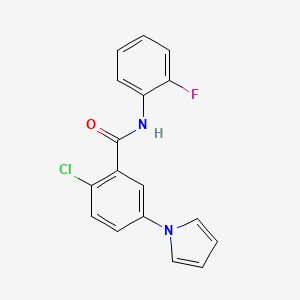
2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution reactions:
Amide bond formation: The final step often involves coupling the substituted benzoyl chloride with the amine group of the pyrrole derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potentially as a drug candidate or a lead compound in drug discovery.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can act by binding to specific proteins or enzymes, modulating their activity. This could involve inhibition of enzyme activity, blocking receptor sites, or altering protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-fluorophenyl)benzamide
- 5-(1H-pyrrol-1-yl)benzamide
- N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide
Uniqueness
The unique combination of the chloro, fluoro, and pyrrole groups in 2-chloro-N-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)benzamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in binding affinity, selectivity, and metabolic stability.
Properties
Molecular Formula |
C17H12ClFN2O |
|---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-8-7-12(21-9-3-4-10-21)11-13(14)17(22)20-16-6-2-1-5-15(16)19/h1-11H,(H,20,22) |
InChI Key |
WOXIPWADIXQKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11003255.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11003269.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B11003274.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B11003277.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B11003282.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11003292.png)
![6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B11003309.png)
![ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11003310.png)
![1-hydroxy-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}isoquinoline-4-carboxamide](/img/structure/B11003317.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B11003323.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11003325.png)
![N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide](/img/structure/B11003331.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11003332.png)
![N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11003336.png)
